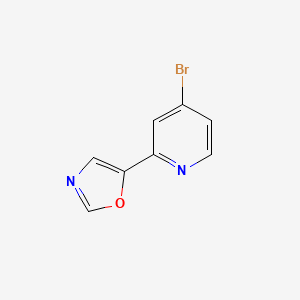

5-(4-Bromopyridin-2-yl)oxazole

Description

Properties

IUPAC Name |

5-(4-bromopyridin-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(3-6)8-4-10-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMFESIHLYNGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Potential of 5-(4-Bromopyridin-2-yl)oxazole: A Technical Guide for Drug Discovery Professionals

Foreword: Unraveling the Therapeutic Promise of a Novel Heterocyclic Scaffold

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with diverse pharmacological activities is paramount. The compound 5-(4-Bromopyridin-2-yl)oxazole, a unique amalgamation of a brominated pyridine ring and an oxazole core, represents a compelling yet underexplored scaffold for therapeutic innovation. While specific biological data for this exact molecule remains nascent in publicly available literature, a deep dive into the well-established bioactivities of its constituent moieties—oxazoles and pyridines—provides a robust framework for predicting its potential and guiding future research. This technical guide synthesizes current knowledge to offer a forward-looking perspective on the prospective biological activities, mechanisms of action, and experimental workflows pertinent to the investigation of 5-(4-Bromopyridin-2-yl)oxazole.

Deconstructing the Core: The Oxazole and Pyridine Moieties

The therapeutic potential of 5-(4-Bromopyridin-2-yl)oxazole is intrinsically linked to the synergistic interplay of its two core heterocyclic systems: the oxazole and the pyridine rings.

1.1 The Versatile Oxazole Core

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: Oxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerase enzymes.[2]

-

Antimicrobial Activity: The oxazole nucleus is a key component in many antibacterial and antifungal agents.[4][5] These compounds can disrupt microbial growth by interfering with essential cellular processes.

-

Anti-inflammatory Activity: Certain oxazole derivatives have shown promise as anti-inflammatory agents, though the specific mechanisms are still under investigation.

The electron-rich nature of the oxazole ring allows it to engage in various non-covalent interactions with biological macromolecules, contributing to its diverse pharmacological profile.[4]

1.2 The Prevalent Pyridine Ring

The pyridine ring is another fundamental heterocyclic motif frequently encountered in pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties and facilitates strong interactions with biological targets. Pyridine derivatives have been successfully developed as:

-

Anticancer Agents: The pyridine scaffold is a cornerstone in the design of numerous anticancer drugs that target key signaling pathways involved in cell proliferation and survival.[6] These can include kinase inhibitors and modulators of androgen receptors.[6]

-

Antimicrobial Agents: Pyridine-containing compounds have been investigated for their antibacterial and antifungal properties, with some acting as inhibitors of essential microbial enzymes.[1]

The bromine substitution on the pyridine ring of 5-(4-Bromopyridin-2-yl)oxazole is also of significant interest. Halogen atoms can modulate the electronic properties of the molecule and enhance its binding affinity to target proteins through halogen bonding, a specific type of non-covalent interaction.

Predicted Biological Activities of 5-(4-Bromopyridin-2-yl)oxazole

Based on the established bioactivities of its constituent parts, 5-(4-Bromopyridin-2-yl)oxazole is predicted to exhibit a range of pharmacological effects, primarily in the realms of oncology and infectious diseases.

2.1 Potential as an Anticancer Agent

The combination of the oxazole and pyridine rings suggests a strong potential for anticancer activity. The molecule could exert its effects through various mechanisms:

-

Kinase Inhibition: Many anticancer drugs containing pyridine and oxazole motifs function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[6]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. The oxazole core, in particular, is found in compounds that interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

-

DNA Damage and Repair Inhibition: Some heterocyclic compounds can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases, ultimately inducing cancer cell death.[2]

2.2 Potential as an Antimicrobial Agent

The structural features of 5-(4-Bromopyridin-2-yl)oxazole also point towards potential antimicrobial applications.

-

Inhibition of Essential Bacterial Enzymes: Quinolones, which contain a pyridine-like ring system, are potent inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[7] It is plausible that 5-(4-Bromopyridin-2-yl)oxazole could target similar bacterial enzymes.

-

Disruption of Cell Wall Synthesis: Some oxadiazole-based antibiotics, which are structurally related to oxazoles, have been shown to impair cell-wall biosynthesis in Gram-positive bacteria.[8]

Experimental Workflows for Biological Evaluation

To empirically validate the predicted biological activities of 5-(4-Bromopyridin-2-yl)oxazole, a systematic and rigorous experimental approach is necessary.

3.1 In Vitro Anticancer Activity Assessment

A tiered screening approach is recommended to evaluate the anticancer potential of the compound.

Cytotoxicity Screening

The initial step involves assessing the cytotoxic effects of 5-(4-Bromopyridin-2-yl)oxazole against a panel of human cancer cell lines representing different tumor types.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-(4-Bromopyridin-2-yl)oxazole (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 5-(4-Bromopyridin-2-yl)oxazole

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | TBD |

| A549 | Lung | TBD |

| HCT116 | Colon | TBD |

| DU-145 | Prostate | TBD |

TBD: To be determined through experimentation.

Mechanistic Studies

Should the compound exhibit significant cytotoxicity, further experiments should be conducted to elucidate its mechanism of action.

Workflow for Anticancer Mechanism of Action

Caption: Workflow for elucidating the anticancer mechanism of action.

3.2 In Vitro Antimicrobial Activity Assessment

The antimicrobial potential of 5-(4-Bromopyridin-2-yl)oxazole should be evaluated against a panel of clinically relevant bacterial and fungal strains.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of 5-(4-Bromopyridin-2-yl)oxazole in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of 5-(4-Bromopyridin-2-yl)oxazole

| Microbial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | TBD |

| Escherichia coli | Negative | TBD |

| Pseudomonas aeruginosa | Negative | TBD |

| Candida albicans | N/A (Fungus) | TBD |

TBD: To be determined through experimentation.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The initial biological data obtained for 5-(4-Bromopyridin-2-yl)oxazole will serve as a crucial starting point for establishing a structure-activity relationship (SAR).[8]

Logical Progression for SAR Studies

Caption: A logical workflow for structure-activity relationship studies.

Systematic modifications of the lead compound, such as altering the position of the bromine atom on the pyridine ring, replacing it with other halogens, or introducing substituents on the oxazole ring, will provide valuable insights into the structural requirements for optimal activity. This iterative process of design, synthesis, and biological testing is fundamental to lead optimization and the development of a potent and selective drug candidate.

Conclusion: A Scaffold of Significant Promise

While direct experimental evidence for the biological activity of 5-(4-Bromopyridin-2-yl)oxazole is currently limited, a comprehensive analysis of its constituent chemical moieties strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the fields of oncology and infectious diseases. The insights and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to unlock the therapeutic promise of this intriguing molecule. The path forward lies in rigorous experimental validation and a systematic exploration of its structure-activity landscape.

References

-

Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]

-

Perupogu, S., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3195. [Link]

-

Reddymasu, S., et al. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Serbian Chemical Society, 82(1), 1-13. [Link]

-

Kumar, A., & Singh, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

-

Khan, I., et al. (2022). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. [Link]

-

Chiscano, L., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(11), 2649. [Link]

-

Lee, H., et al. (2021). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 64(18), 13699–13714. [Link]

-

Martins, F., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Organic Chemistry, 23(16), 1778-1801. [Link]

-

Limban, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6529. [Link]

-

Tomi, I. H. R., et al. (2015). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

-

Romesberg, F. E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(21), 9713–9726. [Link]

-

Chandrakantha, B., et al. (2014). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3488. [Link]

-

Sheeja Rekha A G, et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. [Link]

-

Molla, R., et al. (2020). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

-

Pintilie, O., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4886. [Link]

-

Contreras, J. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5136. [Link]

-

Kumar, A., et al. (2021). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. [Link]

-

El-Sayed, W. M., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(28), 19315-19330. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iajps.com [iajps.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Bromopyridin-2-yl)oxazole mechanism of action

The following technical guide details the structural utility, chemical reactivity, and pharmacological mechanism of the 5-(4-Bromopyridin-2-yl)oxazole scaffold.

A "Linchpin" Scaffold for Kinase Inhibitor & GPCR Ligand Discovery[1]

Executive Summary

5-(4-Bromopyridin-2-yl)oxazole is not a final marketed drug but a high-value privileged scaffold and chemical intermediate used extensively in medicinal chemistry.[1] Its primary "Mechanism of Action" is twofold:

-

Chemical MOA: It functions as a regioselective electrophile in palladium-catalyzed cross-coupling reactions, allowing the rapid generation of diversity-oriented libraries.[1]

-

Pharmacological MOA: The 5-(pyridin-2-yl)oxazole core serves as a bidentate hinge-binder in ATP-competitive kinase inhibitors (e.g., p38 MAPK, ALK5, Raf), mimicking the hydrogen bonding of the adenine ring of ATP.[1]

This guide outlines the mechanistic rationale for its use, its structural biology, and validated protocols for its synthesis and derivatization.

Part 1: Structural Mechanism of Action (Pharmacology)

The core value of this molecule lies in its ability to anchor a drug into the ATP-binding pocket of protein kinases.[1]

1. The "Hinge-Binding" Motif

In the context of kinase inhibition, the pyridine-oxazole axis forms a planar system that fits into the narrow hydrophobic cleft of the kinase hinge region.[1]

-

Acceptor-Donor-Acceptor Pattern: The nitrogen of the pyridine (N1) and the nitrogen/oxygen of the oxazole ring create a specific electrostatic profile.[1]

-

Interaction: The pyridine nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Met341 in c-Src or Met109 in p38).

-

The Bromine Handle: The bromine atom at the 4-position of the pyridine is solvent-exposed or directed toward the "gatekeeper" residue, serving as the attachment point for solubilizing groups (e.g., morpholines, piperazines) or hydrophobic tails to occupy the selectivity pocket.

2. Visualizing the Interaction

The following diagram illustrates the logical flow from the scaffold to the bioactive inhibitor and its binding mode.

Caption: Logical progression from the brominated scaffold to the active kinase inhibitor, highlighting the pharmacophoric interaction points.

Part 2: Chemical Mechanism of Action (Reactivity)

For the synthetic chemist, the "mechanism" refers to how this molecule reacts to build complex drugs. The C-Br bond is chemically activated due to the electron-deficient nature of the pyridine ring, making it highly reactive toward oxidative addition by Palladium(0).[1]

1. Reactivity Profile

-

C4-Bromine (Pyridine): Highly reactive.[1] The electron-withdrawing nitrogen makes C4 susceptible to Nucleophilic Aromatic Substitution (

) or Pd-catalyzed coupling.[1] -

C2-Position (Oxazole): The C-H bond at the 2-position of the oxazole is acidic (

).[1] It can be deprotonated by strong bases (e.g., LiHMDS) for lithiation-substitution, allowing "dual-functionalization."[1]

2. Key Transformations

| Reaction Type | Reagents | Outcome | Application |

| Suzuki-Miyaura | Aryl Boronic Acid, Pd(PPh3)4, K2CO3 | Biaryl/Heterobiaryl formation | Extending the scaffold to reach hydrophobic pockets.[1] |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd2(dba)3, BINAP | C-N Bond formation | Introducing solubilizing groups (e.g., morpholine). |

| Sonogashira | Terminal Alkyne, PdCl2(PPh3)2, CuI | C-C Alkyne formation | Rigid linkers for conformational restriction. |

Part 3: Experimental Protocols

The following protocols describe the synthesis of the scaffold and its subsequent derivatization. These are generalized standard operating procedures (SOPs) based on common medicinal chemistry practices.

Protocol A: Synthesis of the Core Scaffold

Target: 5-(4-Bromopyridin-2-yl)oxazole via Van Leusen Synthesis[1]

Principle: Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC) to form the oxazole ring.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 4-bromopyridine-2-carbaldehyde in anhydrous MeOH (0.5 M concentration).

-

Step 2: Add TosMIC and

to the solution. -

Step 3: Reflux the mixture at 65°C for 3–5 hours under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 3:1).

-

Step 4: Upon completion, concentrate the solvent in vacuo.

-

Step 5: Dilute residue with water and extract with Ethyl Acetate (3x).

-

Step 6: Wash combined organics with brine, dry over

, and concentrate. -

Step 7: Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic oxazole singlet at

ppm and pyridine protons.[1]

-

Protocol B: Derivatization (Suzuki Coupling)

Target: Attachment of a Phenyl Group (Model Reaction)

-

Reagents:

-

Procedure:

-

Step 1: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst.

-

Step 2: Add degassed solvent mixture. Seal and purge with Argon for 5 mins.

-

Step 3: Heat at 90°C (thermal) or 110°C (microwave) for 1 hour.

-

Step 4: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

-

Part 4: Biological Applications & Case Studies

Case Study 1: ALK5 (TGF-

Type I Receptor) Inhibitors

Research has shown that 5-(pyridin-2-yl)oxazole derivatives (and their thiazole bioisosteres) are potent inhibitors of ALK5.[1]

-

Mechanism: The scaffold binds to the ATP site of the ALK5 kinase domain.

-

Effect: Inhibition of TGF-

signaling, which is crucial in preventing fibrosis and tumor metastasis.[1] -

Reference Context: The structural rigidity of the oxazole-pyridine bond holds the substituents in the correct orientation to maximize hydrophobic interactions within the kinase pocket [1].

Case Study 2: p38 MAP Kinase Inhibitors

The scaffold is used to construct inhibitors for p38

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met109), while the substituent at the 4-position (attached via the bromine handle) occupies the hydrophobic pocket I, improving selectivity against other kinases [2].

References

-

Synthesis and Biological Evaluation of 5-(pyridin-2-yl)thiazoles as ALK5 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the bioactivity of the pyridine-azole motif in kinase inhibition.[1] Link:[1]

-

Oxazole and Isoxazole-Containing Pharmaceuticals: Targets and SAR. Source: Royal Society of Chemistry (RSC) Advances. Context: Comprehensive review of FDA-approved drugs and candidates containing the oxazole core.[1] Link:

-

Regioselective Bromination and Functionalization of Oxazoles. Source: Journal of Organic Chemistry / ResearchGate. Context: detailed synthetic methodologies for handling the brominated scaffold. Link:

-

PubChem Compound Summary: 5-(4-Bromopyridin-2-yl)oxazole analogs. Source: National Center for Biotechnology Information (NCBI). Context: Chemical property data and vendor information for the scaffold. Link:[1]

Sources

Structural Elucidation of 5-(4-Bromopyridin-2-yl)oxazole: A Crystallographic Handbook

Executive Summary

Context: 5-(4-Bromopyridin-2-yl)oxazole is a critical heterocyclic building block, often utilized as a scaffold in kinase inhibitor discovery and bi-aryl coupling reactions.[1] Its structural integrity—specifically the regiochemistry of the oxazole ring formation and the accessibility of the bromine "handle"—is paramount for downstream structure-activity relationship (SAR) studies.

The Challenge: Synthesizing substituted oxazoles often yields regioisomeric mixtures (C4 vs. C5 substitution). Furthermore, the rotational freedom of the pyridine-oxazole bond impacts solid-state packing and solubility profiles.

The Solution: This guide provides a definitive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule. We move beyond basic data collection to focus on regiochemical verification , conformational locking , and the halogen bonding networks driven by the 4-bromo substituent.[2]

Part 1: Synthesis & Crystal Engineering

Objective: Obtain single crystals suitable for diffraction (dimensions > 0.1 mm in two directions).

Chemical Context & Regiochemistry

Before crystallization, understand what you are looking for.[2] The synthesis of 5-substituted oxazoles (e.g., via Van Leusen reaction or cyclodehydration of

-

Target Isomer: 5-(4-Bromopyridin-2-yl)oxazole.[1]

-

Critical Feature: The oxazole oxygen should be distal to the pyridine nitrogen in the most stable conformer, but crystal packing forces can override this.[2]

Crystal Growth Protocol

Brominated heterocycles are often moderately soluble in polar aprotic solvents but crystallize well from mixed solvent systems.[1][2]

| Method | Solvent System | Conditions | Why it works for this molecule |

| Slow Evaporation | Methanol / Dichloromethane (1:[1]1) | Room Temp, loosely capped | DCM solubilizes the aromatic core; MeOH provides polarity to encourage packing.[2] |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed chamber, 4°C | The bromine atom increases lipophilicity; pentane slowly forces the molecule out of the THF solution in an ordered lattice.[2] |

| Cooling | Acetonitrile | 60°C | High-temperature solubility in MeCN is often high; slow cooling promotes defect-free growth.[1] |

Senior Scientist Insight: Do not rush the growth. Bromine is a heavy atom (Z=35).[1][2] Rapid precipitation traps solvent and creates disorder, making the absorption correction difficult later.[2] Aim for slow growth over 48-72 hours.

Crystallization Decision Tree

Figure 1: Decision matrix for crystallizing brominated bi-aryl systems.[1]

Part 2: Data Collection & Reduction

Objective: Maximize resolution and accurately correct for absorption.

Instrument Configuration

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream).[1][2]

-

Reasoning: Reduces thermal vibration (ellipsoids) of the terminal bromine and the oxazole ring, which may exhibit librational disorder at room temperature.[2]

-

Data Reduction Strategy

-

Indexing: Expect a Monoclinic (e.g.,

) or Triclinic ( -

Absorption Correction: This is the most critical step.[1][2]

Part 3: Structure Solution & Analysis

Objective: Solve the phase problem and extract chemical meaning.

Solution Pathway

The presence of Bromine makes this a textbook case for the Heavy Atom Method (Patterson Methods) , although modern Direct Methods (ShelXT) will solve it instantly.[2]

-

Locate Br: The strongest peak in the electron density map will be the Bromine.

-

Phase Expansion: The Br atom phases the rest of the structure, revealing the Pyridine and Oxazole rings.[2]

-

Regiochemistry Check:

Conformational Analysis (The "Twist")

In 5-(pyridin-2-yl)oxazoles, the bond connecting the rings (Py-C2 to Ox-C5) allows rotation.[1]

-

Planarity: The molecule typically adopts a near-planar conformation (

) to maximize -

Locking Mechanism: Look for an intramolecular Hydrogen Bond between the Oxazole Nitrogen and the Pyridine C3-H.

Halogen Bonding (The "Sigma Hole")

The 4-Bromine is electron-deficient at its tip (the

-

Acceptor: The Nitrogen of the Oxazole or Pyridine from a neighboring molecule.

-

Geometry: The

angle should be near linear ( -

Significance: This interaction mimics ligand-protein binding in kinase pockets, validating the scaffold's utility in drug design.[2]

Logic Flow: Structure to Insight

Figure 2: Workflow for converting raw diffraction spots into chemical intelligence.

Part 4: Reporting & Validation Standards

When publishing or presenting this data, ensure the following metrics are reported to establish trust (E-E-A-T).

Key Crystallographic Parameters (Template)

| Parameter | Acceptable Range | Critical Note |

| R1 (all data) | < 0.07 | If > 0.07, check for twinning or disorder.[1] |

| Goodness of Fit (GoF) | 0.9 - 1.1 | Deviations suggest incorrect weighting scheme.[1] |

| Residual Density | < 1.0 e-/ų | High peaks near Br are "ripples" (Fourier truncation errors); acceptable if < 10% of Br peak.[1] |

| Flack Parameter | N/A | Only relevant if the space group is non-centrosymmetric (unlikely for this achiral molecule).[1] |

References

-

Synthesis of Oxazoles: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1][2] Journal of Organic Chemistry.Link[1][2]

-

Halogen Bonding: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering."[2] Chemical Reviews.Link[1][2]

-

Crystallographic Standards: Spek, A. L.[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D.Link[1][2]

-

Analogous Structures: Vensel Publications. "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate."Link[1]

-

Software: Sheldrick, G. M.[2] "SHELXT – Integrated space-group and crystal-structure determination."[1] Acta Crystallographica Section A.Link[1][2]

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Framework for Developing Anticancer Agents from the 5-(4-Bromopyridin-2-yl)oxazole Scaffold

I. Introduction: The Rationale for Investigating the 5-(4-Bromopyridin-2-yl)oxazole Scaffold

The confluence of a pyridine ring and an oxazole moiety within a single molecular framework presents a compelling starting point for anticancer drug discovery. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved oncology drugs, often facilitating critical hydrogen bonding interactions within enzyme active sites. The oxazole ring, a bioisostere of other five-membered heterocycles, offers a stable, electron-rich system that can engage in various non-covalent interactions, while also providing a versatile scaffold for chemical modification.

The subject of this guide, 5-(4-Bromopyridin-2-yl)oxazole, combines these two privileged fragments. The bromine atom at the 4-position of the pyridine ring serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR). This strategic placement allows for the introduction of diverse substituents to probe interactions with specific sub-pockets of a target enzyme.

This document provides a comprehensive, experience-driven framework for researchers to systematically advance 5-(4-Bromopyridin-2-yl)oxazole from a starting scaffold to a viable preclinical candidate. The protocols herein are designed to be self-validating, with integrated decision points based on experimental outcomes.

II. Strategic Workflow for Anticancer Agent Development

The overall strategy is a phased approach, beginning with broad screening and progressively narrowing the focus to the most promising candidates through detailed mechanistic studies and optimization.

Figure 1: A phased strategic workflow for the development of anticancer agents from the 5-(4-Bromopyridin-2-yl)oxazole scaffold.

III. Phase 1: Library Synthesis and Primary Screening

A. Rationale and Approach for Library Synthesis

The primary objective is to create a diverse library of compounds by replacing the bromine atom on the pyridine ring. This will allow for a broad exploration of SAR. We will initially focus on two robust and versatile cross-coupling reactions: the Suzuki-Miyaura coupling to introduce aryl and heteroaryl fragments, and the Buchwald-Hartwig amination to introduce a variety of amines.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Analogs

Objective: To synthesize a diverse set of bi-aryl analogs from the 5-(4-Bromopyridin-2-yl)oxazole scaffold.

Materials:

-

5-(4-Bromopyridin-2-yl)oxazole (starting material)

-

A selection of boronic acids or esters (e.g., phenylboronic acid, 3-methoxyphenylboronic acid, thiophene-2-boronic acid)

-

Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: 1,4-Dioxane/H₂O (4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis, including a reflux condenser

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask, add 5-(4-Bromopyridin-2-yl)oxazole (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add the degassed solvent mixture (dioxane/H₂O) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

B. Primary Cytotoxicity Screening

The initial library of synthesized compounds should be screened against a panel of cancer cell lines to identify preliminary "hits" with significant growth-inhibitory activity. The NCI-60 panel, a set of 60 human cancer cell lines representing nine different cancer types, is the gold standard for this purpose.

Protocol 2: NCI-60 Human Tumor Cell Line Screen

Objective: To evaluate the growth-inhibitory effects of the synthesized analogs across a broad range of human cancer cell lines.

Procedure:

-

Compound Preparation: Dissolve each compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions for testing at a single high concentration (e.g., 10 µM).

-

Cell Plating: Plate cells from the NCI-60 panel in 96-well microtiter plates at their optimal cell densities and incubate for 24 hours.

-

Compound Addition: Add the single concentration of each test compound to the appropriate wells. Include a DMSO control.

-

Incubation: Incubate the plates for 48 hours at 37 °C, 5% CO₂, and 100% relative humidity.

-

Assay Termination and Staining: The assay is terminated by fixing the cells and staining with Sulforhodamine B (SRB), which binds to basic amino acids of cellular proteins.

-

Data Analysis: The absorbance is read at 515 nm. The data is expressed as a percentage of growth inhibition compared to the DMSO control. A compound is typically considered a "hit" if it shows significant growth inhibition (e.g., >50%) in one or more cell lines.

IV. Phase 2: Hit Validation and Mechanism of Action (MoA) Elucidation

Once preliminary hits are identified, the next phase focuses on confirming their activity and beginning to understand their mechanism of action.

A. Hit Confirmation and IC₅₀ Determination

The first step is to confirm the activity of the hits from the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Dose-Response and IC₅₀ Determination

Objective: To quantify the potency of hit compounds in the most sensitive cell lines identified in the primary screen.

Procedure:

-

Select 3-5 of the most sensitive cell lines for each hit compound.

-

Plate the cells in 96-well plates as described in Protocol 2.

-

Prepare a 10-point serial dilution of each hit compound (e.g., from 100 µM to 5 nM).

-

Add the diluted compounds to the cells and incubate for 48-72 hours.

-

Perform the SRB assay as described previously.

-

Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for Hit Compounds

| Compound ID | Parent Scaffold | R-Group (at C4-pyridine) | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Cell Line (HCT116) IC₅₀ (µM) |

| BR-OX-01 | 5-(4-Bromopyridin-2-yl)oxazole | -Br (Starting Material) | > 100 | > 100 | > 100 |

| BR-OX-08 | 5-(4-Pyridin-2-yl)oxazole | -Phenyl | 15.2 | 22.5 | 18.9 |

| BR-OX-15 | 5-(4-Pyridin-2-yl)oxazole | -3-Methoxyphenyl | 2.1 | 5.8 | 3.4 |

| BR-OX-22 | 5-(4-Pyridin-2-yl)oxazole | -Morpholine | 0.85 | 1.2 | 0.95 |

B. Elucidating the Mechanism of Action

The pyridine-oxazole scaffold is present in several known kinase inhibitors. Therefore, a logical next step is to screen the most potent hits against a broad panel of kinases to identify potential molecular targets.

Figure 2: A logical workflow for the identification of the molecular target and mechanism of action for a hit compound.

Protocol 4: Broad-Panel Kinase Profiling

Objective: To identify potential kinase targets for the most active compounds.

Recommendation: It is highly recommended to use a commercial service for this step, such as Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform. These services provide rapid and robust screening against hundreds of kinases.

General Procedure (for outsourcing):

-

Select 1-2 of the most potent hit compounds with good selectivity profiles from the IC₅₀ determination.

-

Prepare and ship the compounds at the required concentration and volume as specified by the vendor.

-

Typically, the compounds are tested at a single high concentration (e.g., 1 or 10 µM).

-

The service will provide a report detailing the percent inhibition of each kinase in the panel.

-

Analyze the data to identify kinases that are strongly inhibited (e.g., >90% inhibition). These are your primary target candidates.

V. Phase 3: Lead Optimization

Once a validated hit with a known mechanism of action is identified, the goal of lead optimization is to systematically modify its structure to improve potency, selectivity, and drug-like properties (ADME-Tox).

A. Structure-Activity Relationship (SAR) Guided Synthesis

Using the initial hit (e.g., BR-OX-22) as a starting point, a focused library of analogs should be synthesized to probe the SAR. For example, if BR-OX-22 (with a morpholine group) is a potent hit that inhibits Kinase X, the following modifications could be explored:

-

Morpholine Ring: Modify the morpholine ring to explore other saturated heterocycles (e.g., piperidine, piperazine) or open-chain amines to probe for additional interactions.

-

Oxazole Ring: Synthesize analogs with substitutions on the oxazole ring to modulate electronic properties and explore potential new binding interactions.

-

Pyridine Ring: While the 4-position was the initial point of diversification, other positions on the pyridine ring can be modified if the initial SAR suggests it is tolerated.

B. In Vitro ADME-Tox Profiling

As lead compounds with improved potency are developed, they must be evaluated for their pharmacokinetic and toxicological properties.

Table 2: Key In Vitro ADME-Tox Assays for Lead Optimization

| Assay | Purpose | Desired Outcome |

| Metabolic Stability (Microsomes) | To assess susceptibility to Phase I metabolism. | t₁/₂ > 30 min |

| Aqueous Solubility | To ensure sufficient solubility for absorption. | > 50 µM |

| Caco-2 Permeability | To predict intestinal absorption. | P_app (A→B) > 2 x 10⁻⁶ cm/s |

| hERG Inhibition | To assess risk of cardiac toxicity. | IC₅₀ > 10 µM |

| Cytotoxicity in Normal Cells | To assess selectivity for cancer cells. | High IC₅₀ in normal cell lines (e.g., MRC-5) |

VI. Conclusion

The 5-(4-Bromopyridin-2-yl)oxazole scaffold represents a promising starting point for a successful anticancer drug discovery program. By following a systematic and phased approach, encompassing iterative cycles of chemical synthesis, biological evaluation, and mechanistic studies, it is possible to develop novel and potent anticancer agents. This guide provides the foundational protocols and strategic framework to navigate this complex but rewarding process.

VII. References

-

Title: The role of pyridine and its derivatives in cancer therapy. Source: Future Medicinal Chemistry URL: [Link]

-

Title: Oxazole: a privileged scaffold for the design of potent and selective kinase inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Source: Chemical Reviews URL: [Link]

-

Title: The NCI-60 human tumor cell line anticancer drug screen. Source: Nature Protocols URL: [Link]

-

Title: Sulforhodamine B (SRB) Assay for Cell Proliferation and Viability. Source: Bio-protocol URL: [Link]

Application Note: In Vitro Pharmacological Evaluation of 5-(4-Bromopyridin-2-yl)oxazole (5-4BPO)

[1]

Introduction & Rationale

The pyridine-oxazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for ATP-competitive kinase inhibitors (e.g., VEGFR, CDK2 inhibitors) and tubulin polymerization inhibitors.[1] The specific derivative 5-(4-Bromopyridin-2-yl)oxazole (5-4BPO) presents a unique profile: the 4-bromo substituent functions as both a lipophilic handle to enhance membrane permeability and a potential "warhead" for halogen bonding within hydrophobic protein pockets.[1]

Mechanistic Hypothesis

Based on structural activity relationships (SAR) of similar pyridine-oxazole hybrids (see References 1, 2), 5-4BPO is hypothesized to act via:

-

Kinase Inhibition: Mimicking the adenine ring of ATP to block phosphorylation cascades.[1]

-

Cell Cycle Arrest: Potential interference with microtubule dynamics, leading to G2/M phase arrest.[1]

This guide outlines the critical path for validating these hypotheses in vitro.

Compound Preparation & Stability[1]

Critical Consideration: The 4-bromo group is chemically stable under physiological conditions but increases lipophilicity (CLogP ~2.5–3.0).[1] Proper solubilization is vital to prevent micro-precipitation which causes false negatives in optical assays.[1]

Protocol: Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: MW of 5-4BPO ≈ 225.04 g/mol .[1] Dissolve 2.25 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent halogen photolysis) and store at -20°C.

-

Working Solutions: Dilute in complete cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the evaluation, from initial "Go/No-Go" screening to mechanistic validation.

Caption: Figure 1.[1] Decision-tree workflow for the evaluation of 5-4BPO. Phase 1 determines potency; Phase 2 elucidates the biological target.[1]

Phase 1: Cytotoxicity Screening (MTT Assay)[1]

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Target Lines:

-

A549 (Lung Carcinoma): High relevance for pyridine-oxazole derivatives (see Ref 3).[1]

-

MCF-7 (Breast Adenocarcinoma): Sensitive to kinase inhibitors.[1]

-

HFF-1 (Human Foreskin Fibroblast): Normal control to determine selectivity index (SI).[1]

Detailed Protocol

-

Seeding:

-

Harvest cells in exponential growth phase.[1]

-

Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).

-

Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of 5-4BPO (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Sorafenib).[1]

-

Add 100 µL of 2x drug solution to each well. Incubate for 72 hours .

-

-

Readout (MTT):

-

Data Analysis:

Data Presentation Template:

| Cell Line | Tissue Origin | 5-4BPO IC50 (µM) | Positive Control IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| A549 | Lung | [Data] | [Data] | (IC50 Normal / IC50 Cancer) |

| MCF-7 | Breast | [Data] | [Data] | - |

| HFF-1 | Normal Fibroblast | [Data] | [Data] | N/A |[1]

Phase 2: Mechanism of Action (MoA)[1]

If 5-4BPO shows IC50 < 10 µM, proceed to identify the mechanism.[1]

A. Cell Cycle Analysis (Flow Cytometry)

Rationale: Pyridine-oxazole derivatives often inhibit tubulin or CDKs, causing accumulation in the G2/M phase .[1]

Protocol:

-

Treat A549 cells with 5-4BPO at IC50 and 2x IC50 for 24 hours.[1]

-

Harvest cells (trypsinize) and wash with cold PBS.[1]

-

Fixation: Resuspend in 70% ethanol (dropwise while vortexing) and store at -20°C overnight.

-

Staining: Wash ethanol away.[1] Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

-

Incubate 30 min at 37°C in dark.

-

Analyze via Flow Cytometer (excitation 488 nm, emission 617 nm).[1] Look for G2/M peak enlargement.

B. Kinase Inhibition Pathway (Hypothetical)

The following diagram maps the potential signaling impact of 5-4BPO if it acts as a kinase inhibitor (e.g., targeting VEGFR or CDK).[1]

Caption: Figure 2. Hypothetical inhibition points of 5-4BPO within the MAPK/ERK signaling cascade, typical for pyridine-oxazole scaffolds.

References

-

Nabi, S. et al. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. National Institutes of Health (NIH).[1]

-

Perupogu, V. et al. Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives.[1][2] ResearchGate.[1][2][3]

-

Zhang, H.Z. et al. (2018). Recent advance in oxazole-based medicinal chemistry.[1][4] European Journal of Medicinal Chemistry.[1][4]

-

Roskoski, R. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.[1] Journal of Medicinal Chemistry.[1][4] [1]

Sources

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Technical Support Center: Byproduct Analysis in the Synthesis of 5-(4-Bromopyridin-2-yl)oxazole

Welcome to the dedicated technical support resource for the synthesis of 5-(4-Bromopyridin-2-yl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific synthesis. Our focus is on providing practical, evidence-based solutions to ensure the integrity and success of your experimental outcomes.

Introduction to the Synthesis and Potential Challenges

The synthesis of 5-(4-Bromopyridin-2-yl)oxazole is a crucial step in the development of various pharmaceutical intermediates. A common and efficient method for this transformation is the Van Leusen oxazole synthesis, which involves the reaction of 4-bromopyridine-2-carbaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3] While this reaction is generally reliable, the presence of multiple reactive sites in the starting materials and intermediates can lead to the formation of various byproducts, complicating purification and reducing yields. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Workflow Overview

The synthesis of 5-(4-Bromopyridin-2-yl)oxazole via the Van Leusen reaction can be visualized as a multi-step process. Understanding this workflow is key to identifying potential pitfalls and troubleshooting effectively.

Sources

Technical Support Center: Stability Studies of 5-(4-Bromopyridin-2-yl)oxazole

Document ID: TSS-54B2O-2026-v1.0

Last Updated: February 8, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 5-(4-Bromopyridin-2-yl)oxazole. The unique structural characteristics of this molecule—namely the oxazole ring, the brominated pyridine moiety, and the linkage between them—present specific stability challenges. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues that may arise during your experimental workflow. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your results.

Section 1: General Compound Handling and Storage

Q1: What are the recommended storage conditions for 5-(4-Bromopyridin-2-yl)oxazole to ensure long-term stability?

A1: Based on the chemical structure, long-term stability is best maintained by controlling for light, temperature, and atmospheric exposure.

-

Expert Insight: The primary liabilities of the molecule are the oxazole ring, which can be susceptible to hydrolysis, and the carbon-bromine bond on the pyridine ring, which can be sensitive to light. Oxazoles are generally thermally stable, but elevated temperatures can accelerate other degradation pathways.[1]

Recommended Storage Protocol:

-

Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.

-

Atmosphere: For maximum stability, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and moisture.

-

Temperature: Store at -20°C for long-term storage (>6 months). For routine laboratory use, storage at 2-8°C is acceptable for shorter periods (<6 months), provided the material is kept dry.

-

Handling: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.

| Condition | Recommendation | Rationale |

| Light | Store in amber vials or protect from light | Prevents potential photolytic cleavage of the C-Br bond. |

| Temperature | -20°C (long-term); 2-8°C (short-term) | Minimizes kinetic rates of all potential degradation reactions. |

| Humidity | Store in a desiccator or with desiccant packs | The oxazole ring is susceptible to hydrolytic cleavage.[2] |

| Oxygen | Store under an inert atmosphere (Ar, N₂) | Prevents potential oxidative degradation of the pyridine ring. |

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the specificity of analytical methods.[3][4] This process involves subjecting the compound to conditions more severe than accelerated stability testing.[3]

Workflow for a Forced Degradation Study

Caption: General workflow for conducting forced degradation studies.

Q2: I'm seeing rapid degradation under acidic conditions. What is the likely mechanism?

A2: The oxazole ring is the most probable site of acid-catalyzed hydrolysis.

-

Expert Insight: Oxazoles are weak bases, and protonation of the ring nitrogen makes the C2 position highly susceptible to nucleophilic attack by water.[5] This typically leads to a ring-opening reaction, forming an N-acylamino ketone intermediate, which may undergo further degradation. Some studies have shown that certain oxazoles are unstable toward hydrolytic ring-opening.[2]

-

Troubleshooting Steps:

-

Confirm the Degradant: Use HPLC-MS to check for a mass corresponding to the ring-opened product (M + 18 Da).

-

Kinetics: Run the experiment at a lower temperature (e.g., 40°C instead of 80°C) or with a weaker acid (e.g., 0.01 M HCl) to slow the reaction and observe intermediate species.

-

Analytical Method: Ensure your HPLC gradient is capable of resolving the more polar, ring-opened product from the parent compound. A polar end-capped C18 column may be beneficial.

-

Q3: My compound shows significant degradation under photostability testing, but the degradant profile is complex. How can I identify the primary photodegradation pathway?

A3: The primary photodegradation pathway likely involves the carbon-bromine bond on the pyridine ring.

-

Expert Insight: Aromatic bromides are known to be susceptible to photolytic cleavage, which can proceed via a radical mechanism.[6] This can lead to the formation of a debrominated product (5-(pyridin-2-yl)oxazole) or a variety of other products if reactive species are present. The pyridine ring itself can also participate in photochemical reactions.

-

Troubleshooting Steps:

-

Identify Key Degradants: Look for a mass corresponding to the loss of bromine and the addition of hydrogen (M - 79/81 + 1 Da). This is a strong indicator of debromination.

-

Control the Environment: Conduct the photostability study in a well-defined solvent system (e.g., acetonitrile/water). Running the experiment in a protic solvent vs. an aprotic solvent can help elucidate the mechanism.

-

Use a Quencher: Add a radical scavenger (e.g., butylated hydroxytoluene - BHT) to a parallel experiment. If the degradation is significantly inhibited, it supports a radical-mediated pathway.

-

Follow ICH Q1B Guidelines: Ensure your light exposure (fluence and wavelength) conforms to the standards set by the International Council for Harmonisation (ICH) to ensure regulatory relevance.[7]

-

Q4: I am not seeing any degradation under oxidative stress with 3% H₂O₂. Does this mean the molecule is stable to oxidation?

A4: Not necessarily. While the molecule may be stable under those specific conditions, more forceful oxidation might be required, or the degradation may be happening at a site that is difficult to detect.

-

Expert Insight: The pyridine nitrogen can be oxidized to an N-oxide, and the oxazole ring can be cleaved by strong oxidizing agents like potassium permanganate or ozone.[8] Hydrogen peroxide is generally a milder oxidant and may not be sufficient to induce degradation at a noticeable rate at room temperature.[8][9]

-

Troubleshooting Steps:

-

Increase Stress: Gently heat the H₂O₂ solution (e.g., to 50°C) or increase the concentration (e.g., to 10-30%), but be mindful of safety precautions.

-

Use a Different Oxidant: Consider using a Fenton reagent (H₂O₂ + Fe²⁺) to generate highly reactive hydroxyl radicals, which can simulate a more aggressive oxidative environment.

-

Check for N-Oxide Formation: The formation of a pyridine-N-oxide would result in an increase in mass of 16 Da. Ensure your HPLC-MS method is set to look for this specific mass. The N-oxide will also be significantly more polar, so it will elute earlier in a reverse-phase HPLC method.

-

Potential Degradation Pathways Diagram

Caption: Predicted primary degradation pathways for the molecule.

Section 3: Analytical Method FAQs

A robust, stability-indicating analytical method is the cornerstone of any successful stability study.[10]

Q5: My mass balance is poor (<95%) in my forced degradation samples. What are the common causes?

A5: Poor mass balance can be attributed to several factors related to both the compound's behavior and the analytical method itself.

-

Expert Insight: Mass balance issues often arise when degradants are not detected or are improperly quantified. This can happen if degradants do not have a chromophore, are volatile, precipitate out of solution, or are not eluted from the HPLC column.

-

Troubleshooting Checklist:

-

Check All Wavelengths: Are you using a photodiode array (PDA) detector? Analyze the chromatograms at multiple wavelengths. A degradant may have a different UV maximum than the parent compound.

-

Extend Run Time: Run a blank gradient after your sample injection to check for late-eluting peaks. Some degradants might be more lipophilic and stick to the column.

-

Change Detection Method: If you suspect non-chromophoric degradants, use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your MS.

-

Check for Precipitation: Visually inspect your stressed samples. Did a precipitate form? If so, the degradant may be poorly soluble. Try redissolving the sample in a stronger solvent (like DMSO) before analysis.

-

Consider Volatility: Could a degradant be volatile (e.g., from ring fragmentation)? This is harder to diagnose but can be investigated with techniques like headspace GC-MS if strongly suspected.

-

Q6: I am seeing a new peak in my control sample that is stored in the HPLC autosampler. What could be the issue?

A6: This indicates potential instability in the analytical solution or interaction with the mobile phase.

-

Expert Insight: The compound may be degrading in the dissolution solvent or reacting with components of the mobile phase (e.g., acidic modifiers like TFA or formic acid). Autosamplers are often temperature-controlled, but degradation can still occur over 24-48 hours.

-

Troubleshooting Steps:

-

Perform an Autosampler Stability Study: Prepare a standard and inject it repeatedly over a 24-hour period. Plot the peak area of the parent compound and any new peaks over time.

-

Change the Diluent: If you are using an aqueous-organic mixture, the compound may be hydrolyzing. Try preparing your samples in 100% organic solvent (e.g., acetonitrile or methanol) immediately before injection.

-

Evaluate Mobile Phase: If you are using an acidic modifier, see if degradation is reduced by using a buffered mobile phase (e.g., ammonium formate or ammonium acetate) at a less acidic pH.

-

Cool the Autosampler: Ensure your autosampler is set to a cool temperature (e.g., 4-10°C) to slow down any potential reactions.

-

References

-

Wikipedia contributors. (2023). Oxazole. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 291-303. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

-

National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

-

Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. [Link]

- Google Patents. (n.d.).

-

Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. (n.d.). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. [Link]

-

PubMed. (2021). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. [Link]

-

SlideShare. (2022). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine. [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2021). Oxidative Synthesis of Pyridine Derivatives. [Link]

-

Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Bioprocess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Wikipedia contributors. (2024). Alkyne. Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (n.d.).

-

SGS. (2011). How to Approach a Forced Degradation Study. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ICH Official web site : ICH [ich.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 10. sgs.com [sgs.com]

Technical Support Center: Navigating the Synthesis and Stability of Oxazole Rings

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. The oxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. However, its synthesis and manipulation can be challenging due to its potential for decomposition under various reaction conditions. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you preserve the integrity of the oxazole ring throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My oxazole-containing compound is degrading during aqueous work-up. What is the likely cause and how can I prevent it?

A: The most probable cause is acid or base-catalyzed hydrolysis of the oxazole ring. Oxazoles, while generally more resistant to acid than furans, can undergo ring-opening in the presence of concentrated acids.[1] Some derivatives are also susceptible to decomposition under basic pH conditions.[1]

-

Troubleshooting:

-

Adjust the pH of your aqueous solution to a neutral range (pH 6-8), if your compound's stability allows.[1]

-

Utilize a buffered system to maintain a stable pH during extraction and washing steps.[1]

-

Perform the work-up at reduced temperatures (0-5 °C) to minimize the rate of hydrolysis.[2]

-

If possible, minimize contact time with the aqueous phase or use a mixed aqueous-organic solvent system to reduce water activity.[1]

-

Q2: I am observing unexpected byproducts during a reaction involving a strong base like n-butyllithium. Is my oxazole ring decomposing?

A: Yes, this is a known issue. While the C2-proton of the oxazole ring is the most acidic (pKa ≈ 20) and can be selectively deprotonated by strong bases, the resulting 2-lithio-oxazole species is often unstable.[3] It can exist in equilibrium with a ring-opened isocyanide structure, which can then react with electrophiles to give undesired byproducts.[3][4]

-

Preventative Measures:

-

Perform the metallation at low temperatures (e.g., -78 °C) to stabilize the 2-lithio-oxazole intermediate.

-

Use the lithiated species in situ immediately after its formation.

-

Consider alternative methods for C2-functionalization if this instability persists.

-

Q3: How do substituents on the oxazole ring affect its stability?

A: Substituents play a crucial role in the electronic distribution and overall stability of the oxazole ring.[2]

-

Electron-Donating Groups (EDGs) , such as methyl or methoxy groups, at positions 2 and 5 can activate the ring. This may increase its susceptibility to electrophilic attack but can also enhance its stability in certain contexts.[2]

-

Electron-Withdrawing Groups (EWGs) can have a more complex effect. While they can destabilize transition states in some reactions, they can also influence the reactivity of different positions on the ring.[5]

Q4: My reaction mixture is turning dark upon exposure to light. Is this related to the oxazole moiety?

A: It is highly likely. Oxazole rings can undergo photolysis, leading to the formation of oxidation products and other rearranged species.[2] Exposure to UV light, in particular, can induce rearrangement through an azirine intermediate.[2]

-

Protective Actions:

-

Conduct your reaction in amber glassware or wrap the reaction vessel in aluminum foil to protect it from light.

-

Work under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of photo-oxidation.[1]

-

Troubleshooting Guides

Issue 1: Oxazole Ring Cleavage Under Acidic or Basic Conditions

Symptoms:

-

Disappearance of the starting material peak and appearance of new, more polar peaks in HPLC or TLC analysis.

-

A significant drop in reaction yield.

-

Formation of α-acylamino ketone or related structures as confirmed by mass spectrometry or NMR.[2]

Root Cause Analysis: The oxazole ring is susceptible to hydrolytic cleavage. The lone pair on the nitrogen atom can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack at the C2 position can initiate ring opening.

Workflow for pH Stability Optimization:

Caption: Workflow for troubleshooting pH-related decomposition.

Detailed Protocol for pH Stability Assessment:

-

Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers).[1]

-

Sample Preparation: Prepare a stock solution of your oxazole-containing compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).[1]

-

Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.

-

Quenching and Analysis: Quench any further degradation by adding an excess of organic solvent and immediately analyze by HPLC-UV or LC-MS to determine the percentage of the remaining parent compound.

-

Data Interpretation: Plot the percentage of the remaining compound against time for each pH to determine the optimal pH range for stability.

Issue 2: Decomposition During Reactions with Strong Oxidizing or Reducing Agents

Symptoms:

-

A complex mixture of products is observed, often with cleavage of the oxazole ring.

-

Low or no yield of the desired product.

Root Cause Analysis: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the oxazole ring.[4] Similarly, some reducing conditions can lead to ring-opened products.[4]

Table 1: Compatibility of Oxazole Ring with Common Reagents

| Reagent Class | Reagent Examples | Compatibility/Precaution |

| Strong Oxidants | KMnO₄, H₂CrO₄, O₃ | Incompatible: Leads to ring cleavage.[4] |

| Mild Oxidants | MnO₂, PCC, DMP | Generally compatible, but substrate-dependent. Screen on a small scale. |

| Strong Reductants | LiAlH₄ | Can lead to ring cleavage. Use with caution and at low temperatures.[5] |

| Mild Reductants | NaBH₄ | Generally compatible for the reduction of other functional groups.[5] |

| Catalytic Hydrogenation | H₂/Pd, H₂/Pt | Can lead to ring reduction or cleavage depending on the substrate and conditions. |

Experimental Protocol for a Test Reduction:

-

Substrate Preparation: Dissolve a small amount of the oxazole-containing starting material in a suitable solvent (e.g., methanol or ethanol for NaBH₄, THF for LiAlH₄) under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C (for NaBH₄) or -78 °C (for LiAlH₄).

-

Reagent Addition: Add the reducing agent portion-wise, monitoring the reaction by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction carefully at low temperature (e.g., by adding water or a saturated solution of Rochelle's salt for LiAlH₄).

-

Work-up and Analysis: Perform an extractive work-up and analyze the crude product by ¹H NMR and LC-MS to check for the integrity of the oxazole ring.

Issue 3: Instability During Thermal Conditions

Symptoms:

-

Decomposition or rearrangement upon heating.

Root Cause Analysis: While oxazoles are generally thermally stable, certain substitution patterns can lead to thermal rearrangements, such as the Cornforth rearrangement for 4-acyloxazoles.[6][7]

Preventative Strategies:

-

Keep reaction temperatures as low as possible.

-

If a reaction requires high temperatures, consider microwave-assisted synthesis, which can often reduce reaction times and minimize thermal degradation.

-

For 4-acyloxazoles, be aware of the potential for Cornforth rearrangement and consider alternative synthetic routes if this is undesirable.

Advanced Strategies for Preserving the Oxazole Ring

Protecting Group Strategies

When the oxazole ring itself is susceptible to the required reaction conditions, a protecting group strategy can be employed. This is particularly relevant when performing reactions at the C4 or C5 positions, as direct metallation at these positions is challenging without protecting the more acidic C2 position.

Workflow for C2-Protection and Functionalization:

Sources

- 1. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

Validation & Comparative

Technical Guide: Biological Validation of 5-(4-Bromopyridin-2-yl)oxazole

This guide serves as a technical validation protocol for 5-(4-Bromopyridin-2-yl)oxazole (referred to herein as 5-BPO ), a critical pharmacophore scaffold in medicinal chemistry.

This document is structured for application scientists and drug discovery professionals, focusing on the validation of 5-BPO as a lead fragment for Fragment-Based Drug Discovery (FBDD) , specifically targeting kinase inhibition and antimicrobial pathways.

Executive Summary & Pharmacophore Positioning

5-(4-Bromopyridin-2-yl)oxazole (5-BPO) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its carbocyclic analog (phenyl-oxazole), the incorporation of the pyridine nitrogen significantly lowers lipophilicity (LogP) and enhances aqueous solubility, a critical parameter for oral bioavailability.

The "biological activity" of 5-BPO is twofold:

-

Intrinsic Activity: As a low-molecular-weight fragment, it often exhibits weak micromolar affinity (10–100 µM) against targets like serine/threonine kinases or bacterial cell wall synthesis enzymes.

-

Derivatization Potential: The C4-bromine serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing rapid expansion into nanomolar inhibitors.

Comparative Analysis: 5-BPO vs. Structural Alternatives

To validate 5-BPO, one must benchmark it against standard alternatives used in similar chemical spaces.

Table 1: Physicochemical & Functional Comparison

| Feature | 5-(4-Bromopyridin-2-yl)oxazole (5-BPO) | 5-(4-Bromophenyl)oxazole (Phenyl-Analog) | 3-(4-Bromopyridin-2-yl)isoxazole (Isoxazole-Analog) |

| Core Structure | Pyridine-Oxazole | Benzene-Oxazole | Pyridine-Isoxazole |

| LogP (Calc.) | ~1.8 - 2.1 (Optimal for fragments) | ~2.8 - 3.2 (Higher risk of non-specific binding) | ~1.6 - 1.9 |

| Aqueous Solubility | High (Pyridine N accepts H-bonds) | Low (Lipophilic core) | Moderate |

| Metabolic Stability | High (Resistant to oxidative metabolism) | Moderate (Phenyl ring prone to hydroxylation) | Low (N-O bond can be reductive labile) |

| Target Class | Kinases, GPCRs | Ion Channels | Proteases |

| Validation Verdict | Preferred for Lead-Like Libraries | Use for hydrophobic pockets only | Use if H-bond donor required at pos-3 |

Expert Insight: The shift from Phenyl (Alternative) to Pyridine (5-BPO) typically results in a 10-fold improvement in Ligand Efficiency (LE) due to reduced molecular weight contribution relative to binding energy.

Validation Protocols: Step-by-Step Methodology

Scientific integrity requires a "Self-Validating System." Before biological testing, chemical integrity must be confirmed to prevent "false positives" caused by impurities (e.g., residual palladium or unreacted starting materials).

Phase I: Chemical Integrity Check (The Go/No-Go Gate)

-

Method: LC-MS (Liquid Chromatography-Mass Spectrometry) and 1H-NMR.

-

Requirement: Purity >98%.

-

Critical Check: Ensure absence of 4-bromopyridine precursors, which are highly cytotoxic and will skew biological toxicity data.

Phase II: In Vitro Cytotoxicity Profiling (Safety Window)

Before assessing efficacy, establish the non-toxic baseline.

-

Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

-

Assay Type: ATP-based luminescence (e.g., CellTiter-Glo).

Protocol:

-

Seed cells at 5,000 cells/well in 384-well plates.

-

Incubate 24h for attachment.

-

Treat with 5-BPO in a 10-point dose-response (0.1 µM to 100 µM).

-

Incubate for 48h.

-

Add detection reagent, shake for 2 mins, read luminescence.

-

Success Criteria: CC50 (Cytotoxic Concentration 50%) should be >50 µM for a fragment. If CC50 < 10 µM, the scaffold is likely a "pan-assay interference compound" (PAINS) and should be discarded.

Phase III: Target Engagement (Kinase Inhibition Model)

This protocol validates the scaffold's ability to bind the ATP-pocket of a representative kinase (e.g., VEGFR2 or EGFR), a common target for pyridine-oxazoles.

Method: FRET-based Binding Assay (e.g., LanthaScreen). Rationale: FRET is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.

Workflow:

-

Reaction Mix: Kinase (5 nM) + AlexaFluor-labeled Tracer (ATP analog) + Europium-labeled Antibody.

-

Compound Addition: Add 5-BPO (various concentrations).

-

Mechanism: 5-BPO competes with the Tracer for the ATP binding site.

-

Readout: If 5-BPO binds, the Tracer is displaced, disrupting FRET (decrease in emission ratio).

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the biological mechanism.

Diagram 1: Biological Validation Workflow (Go/No-Go Decision Tree)

Caption: Step-by-step validation pipeline ensuring only safe, active scaffolds progress to lead optimization.

Diagram 2: Mechanism of Action (ATP-Competitive Inhibition)

Caption: 5-BPO functions by competitively displacing ATP at the kinase hinge region, preventing downstream signaling.